

The Preclinical Pharmacokinetic Profile of Suvn-911: An In-Depth Technical Guide

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Compound of Interest

Compound Name: Suvn-911
Cat. No.: B15617729

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Introduction

Suvn-911, also known as Ropanicant, is a novel and selective $\alpha 4\beta 2$ nicotinic acetylcholine receptor (nAChR) antagonist under development by Suven Life Sciences for the treatment of Major Depressive Disorder (MDD).^[1] Preclinical studies have demonstrated its potential for rapid antidepressant effects.^[1] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of **Suvn-911**, presenting key data from various animal models, detailed experimental methodologies, and a visualization of its proposed mechanism of action.

Pharmacokinetic Data

The preclinical pharmacokinetic parameters of **Suvn-911** have been evaluated in Wistar rats. The data highlights the compound's favorable oral bioavailability and brain penetration.

Table 1: Single-Dose Oral Pharmacokinetics of Suvn-911 in Male Wistar Rats

| Dose (mg/kg) | C _{max} (ng/mL) | T _{max} (h) | AUC (0-t) (ng*h/mL) | Half-life (t _{1/2}) (h) |
|--------------|--------------------------|----------------------|---------------------|-----------------------------------|
| 3 | 850 ± 150 | 1.0 | 3507 ± 450 | 3.34 ± 0.5 |

Data presented as mean ± standard deviation.

Table 2: Brain Penetration of Suvn-911 in Male Wistar Rats Following a 3 mg/kg Oral Dose

| Time (h) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Brain-to-Plasma Ratio |
|----------|------------------------------|----------------------------|-----------------------|
| 1.0 | 850 | 1700 | ~2.0 |
| 4.0 | 300 | 600 | ~2.0 |

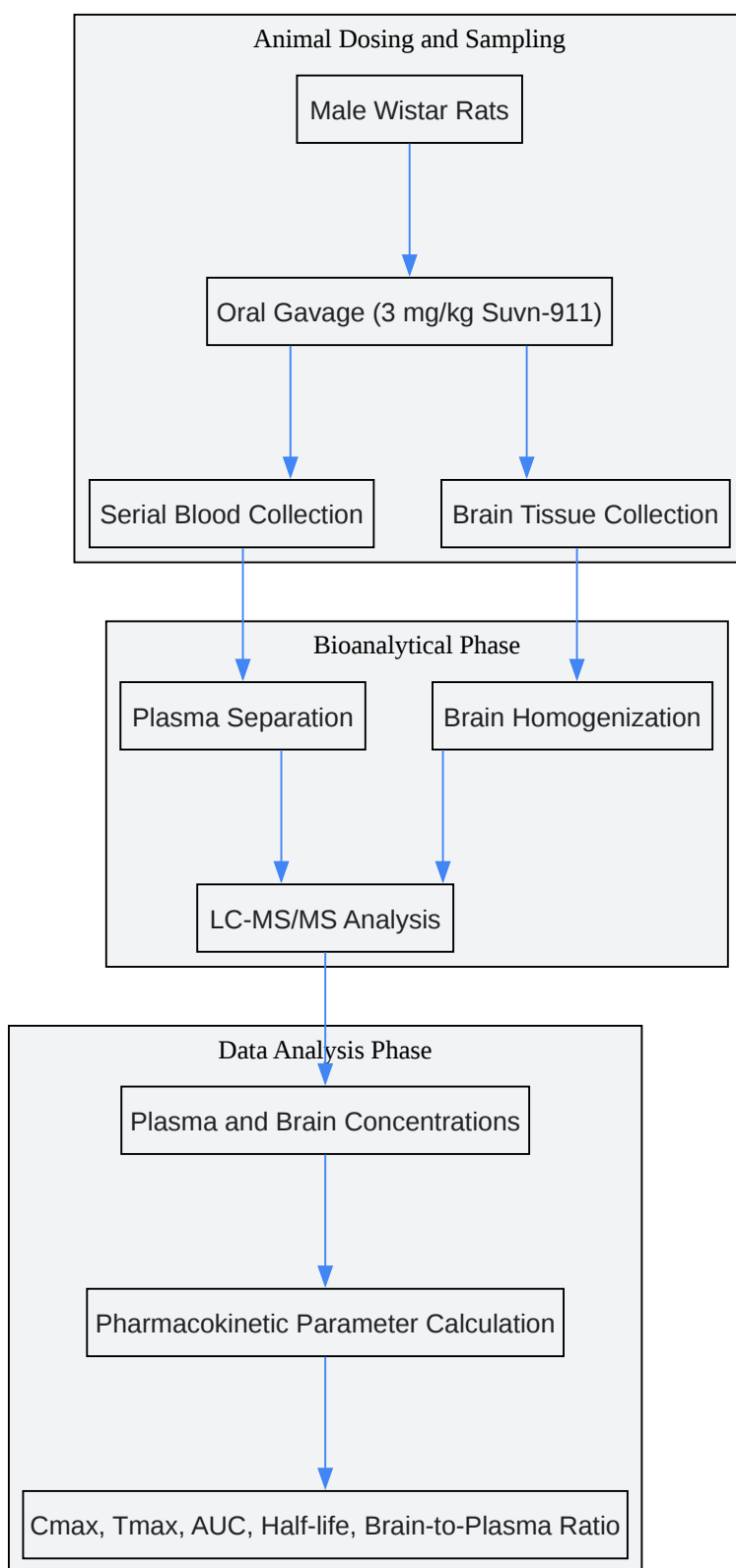
Experimental Protocols

The following sections detail the methodologies employed in the preclinical pharmacokinetic evaluation of **Suvn-911**.

In Vivo Pharmacokinetic Study in Wistar Rats

- **Animal Model:** Male Wistar rats, weighing between 225 ± 25 g, were used for the study.
- **Dosing:** **Suvn-911** was administered as a single oral gavage at a dose of 3 mg/kg. The compound was formulated in a suitable vehicle for oral administration.
- **Sample Collection:** Blood samples were collected at predetermined time points post-dosing via the tail vein. Plasma was separated by centrifugation and stored at -80°C until analysis. For brain penetration studies, animals were euthanized at specific time points, and brain tissue was collected, homogenized, and stored at -80°C .
- **Bioanalytical Method:** The concentrations of **Suvn-911** in plasma and brain homogenates were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The method was validated for linearity, accuracy, precision, and stability.
- **Pharmacokinetic Analysis:** Pharmacokinetic parameters, including C_{max} , T_{max} , AUC, and half-life, were calculated from the plasma concentration-time data using non-compartmental analysis.

Experimental Workflow for Pharmacokinetic Analysis



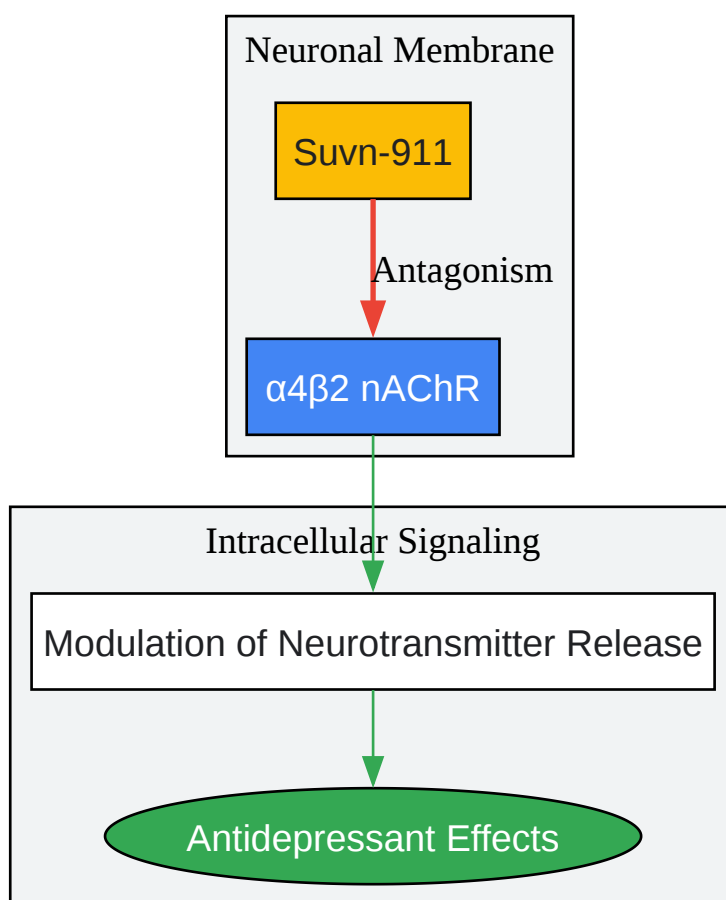
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Caption: Workflow of the preclinical pharmacokinetic study of **Suvn-911**.

Mechanism of Action

Suvn-911 is an antagonist of the $\alpha 4\beta 2$ nicotinic acetylcholine receptor (nAChR).[1] By blocking these receptors, it is thought to modulate downstream neurotransmitter systems, leading to its antidepressant effects.

Proposed Signaling Pathway of Suvn-911



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References

- 1. Ropanicant - Wikipedia [en.wikipedia.org]
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